![molecular formula C16H15N3OS2 B2763982 4-(isopropylthio)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 919861-73-7](/img/structure/B2763982.png)
4-(isopropylthio)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
“4-(isopropylthio)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4-yl derivatives . These compounds have been gaining attention due to their potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4-yl derivatives often involves a series of reactions. For instance, a POCl3 catalyzed, efficient, one-step and solvent-free synthesis of novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives from 2-amino-4,5-substitutedthiophene-3-carbonitrile has been developed . Another method involves base catalyzed reactions of nucleophilic reagents with carbodiimides .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-yl derivatives can be analyzed using various spectroscopic techniques. For example, steady-state absorption and emission spectra combined with transient absorption spectroscopy and CASPT2 calculations have been used to delineate the electronic relaxation mechanisms of both pyrimidine derivatives in aqueous and acetonitrile solutions .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4-yl derivatives can undergo various chemical reactions. For instance, they can be thionated to develop thieno[3,4-d]pyrimidin-4(3H)-thione, which is nonfluorescent and absorbs near-visible radiation with about 60% higher efficiency .Scientific Research Applications
Phosphodiesterase 10A (PDE10A) Inhibition
- Discovery : Through structure-based virtual screening, Zinc42657360 was identified as a PDE10A inhibitor with a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one scaffold. It exhibited significant inhibitory activity (1.60 μM) against PDE10A .
Tumor Necrosis Factor Alpha (TNF-α) and Nitric Oxide Inhibition
ROCK (Rho-Associated Protein Kinase) Inhibition
- Cellular Effects : It reduces downstream signaling protein phosphorylation and alters cell morphology and migration .
VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) Targeting
Photodynamic Therapy (PDT) Potential
Mechanism of Action
Target of Action
Compounds with similar thieno[2,3-d]pyrimidin-4-one scaffolds have been found to inhibit phosphodiesterase10a (pde10a) , a potential therapeutic target for several neurodegenerative disorders .
Mode of Action
A compound with a similar cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one scaffold was found to inhibit pde10a by forming three hydrogen bonds with asn226, thr187, and asp228, and two aromatic interactions with tyr78 and phe283 .
Biochemical Pathways
Pde10a, a potential target of similar compounds, is known to regulate the magnitude and duration of camp/cgmp elevation, which is crucial for neuronal signal transduction and synaptic transmission . Inhibition of PDE10A can lead to changes in neuronal cell functions in the central nervous system .
Result of Action
Similar compounds have been found to exhibit significant inhibitory activity against pde10a , potentially leading to changes in neuronal cell functions in the central nervous system .
Future Directions
The future directions for research on thieno[2,3-d]pyrimidin-4-yl derivatives could involve the development of more potent inhibitors with minimal side effects for the treatment of neurodegenerative disorders . Additionally, the discovery of novel and diverse scaffolds targeting PDE10A is required .
properties
IUPAC Name |
4-propan-2-ylsulfanyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-10(2)22-12-5-3-11(4-6-12)15(20)19-14-13-7-8-21-16(13)18-9-17-14/h3-10H,1-2H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGVBNQSJCMWJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(isopropylthio)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide |
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